molecular formula C26H28N4O4 B3975206 N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3975206
M. Wt: 460.5 g/mol
InChI Key: CSRWNTQUFZVQNT-UHFFFAOYSA-N
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Description

N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, an ethoxybenzoyl group, a piperazine ring, and a nitroaniline moiety

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-2-34-23-11-8-21(9-12-23)26(31)29-16-14-28(15-17-29)22-10-13-25(30(32)33)24(18-22)27-19-20-6-4-3-5-7-20/h3-13,18,27H,2,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWNTQUFZVQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzylation: The attachment of a benzyl group to the nitrogen atom of 2-nitroaniline.

    Piperazine Derivatization: The incorporation of a piperazine ring, which is then further functionalized with an ethoxybenzoyl group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, base catalysts for benzylation, and appropriate solvents and temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and ethoxybenzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Reactant of Route 2
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N-BENZYL-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

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